3,4,5-Trimethoxyphenylglyoxal hydrate
Overview
Description
3,4,5-Trimethoxyphenylglyoxal hydrate: is a chemical compound with the molecular formula C11H12O5·H2O and a molecular weight of 242.23 g/mol . It is also known by its IUPAC name, oxo (3,4,5-trimethoxyphenyl)acetaldehyde hydrate . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring and a glyoxal moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions . The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form the corresponding glyoxal derivative. The reaction conditions often include the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of acidic or basic media .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,4,5-Trimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including anti-cancer and anti-microbial properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity . For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90) , which are involved in cell division and stress response, respectively . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylglyoxal hydrate
- 3,5-Dimethoxyphenylglyoxal hydrate
- 3,4,5-Trimethoxybenzaldehyde
Comparison: 3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups . The additional methoxy group can enhance the compound’s ability to interact with molecular targets, potentially increasing its efficacy in various applications .
Properties
IUPAC Name |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXCGXWGPPAKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662983 | |
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150114-69-5 | |
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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